molecular formula C17H14N2O3 B2567175 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide CAS No. 320422-04-6

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Cat. No.: B2567175
CAS No.: 320422-04-6
M. Wt: 294.31
InChI Key: WHPVSRMCTGJXSY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the isoxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a drug candidate.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its isoxazole ring and the presence of both methoxyphenyl and phenyl groups contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVSRMCTGJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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